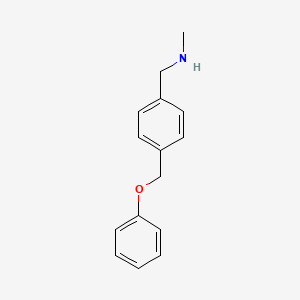

N-methyl-4-(phenoxymethyl)benzylamine

Descripción general

Descripción

N-methyl-4-(phenoxymethyl)benzylamine: is an organic compound with the molecular formula C15H17NO. It is a derivative of benzylamine, where the benzyl group is substituted with a phenoxymethyl group and an N-methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-methyl-4-(phenoxymethyl)benzylamine typically begins with 4-(phenoxymethyl)benzylamine.

Methylation Reaction: The primary amine group of 4-(phenoxymethyl)benzylamine is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures (around 60-80°C) for several hours to ensure complete methylation.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-methyl-4-(phenoxymethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or ketones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Secondary amines.

Substitution: Various substituted benzylamines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-methyl-4-(phenoxymethyl)benzylamine has been investigated for its role as a pharmacological agent, particularly in the context of cancer treatment and neurological disorders.

1.1. Cancer Therapeutics

Recent studies have highlighted the potential of compounds with similar structures to exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives containing a phenoxy group have shown significant activity against ovarian and breast cancer cell lines, demonstrating IC50 values as low as 0.29 μM for ovarian cancer cells (OVCAR-4) and 0.35 μM for breast cancer cells (MDA-MB-468) . The mechanism appears to involve the inhibition of vascular endothelial growth factor receptor (VEGFR-2) phosphorylation, leading to reduced levels of VEGF, which is crucial for tumor angiogenesis.

1.2. Neurological Disorders

Compounds similar to this compound have also been studied for their acetylcholinesterase inhibitory activity, which is relevant in the treatment of Alzheimer's disease. These compounds can potentially enhance acetylcholine levels in the brain, thereby improving cognitive functions . The design and synthesis of such compounds are critical for developing effective treatments for neurodegenerative diseases.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Structural modifications can lead to variations in biological activity, making it essential to explore different synthetic routes.

2.1. Synthetic Pathways

The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. The use of specific catalysts and solvents can significantly influence the efficiency of the reaction .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. By systematically varying substituents on the benzylamine scaffold, researchers can identify modifications that enhance potency or selectivity for specific biological targets.

Personal Care Applications

In addition to its pharmacological potential, this compound has been explored for use in personal care products, particularly in skin whitening formulations.

3.1. Skin Whitening Agents

Research has indicated that certain substituted benzylamines can suppress melanin production, making them suitable candidates for skin lightening applications . The efficacy of these compounds in cosmetic formulations hinges on their ability to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis.

3.2. Formulation Development

The integration of this compound into personal care products requires careful formulation to ensure stability and efficacy. Studies have shown that combining this compound with other active ingredients can enhance its overall effectiveness while minimizing potential side effects.

Data Summary Table

Mecanismo De Acción

Molecular Targets and Pathways: N-methyl-4-(phenoxymethyl)benzylamine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its application. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Benzylamine: The parent compound, lacking the phenoxymethyl and N-methyl substitutions.

4-(Phenoxymethyl)benzylamine: Similar structure but without the N-methyl group.

N-methylbenzylamine: Lacks the phenoxymethyl group.

Uniqueness: N-methyl-4-(phenoxymethyl)benzylamine is unique due to the presence of both the phenoxymethyl and N-methyl groups, which confer distinct chemical and biological properties compared to its analogs

Actividad Biológica

N-methyl-4-(phenoxymethyl)benzylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

This compound is synthesized through the methylation of 4-(phenoxymethyl)benzylamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures (60-80°C) to ensure complete methylation . The compound's structure can be represented as follows:

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor . It interacts with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The mechanism often involves binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . The binding affinity and selectivity of this compound for various enzymes have been evaluated using molecular docking studies, highlighting its potential in drug discovery.

Therapeutic Applications

The compound has been explored for various therapeutic applications, including:

- Antifungal Activity : Its structural similarity to known antifungal agents suggests it may inhibit ergosterol biosynthesis by targeting CYP51 .

- Anticancer Potential : Preliminary studies indicate that derivatives of similar compounds may exhibit cytotoxic effects against cancer cell lines .

- Neurological Effects : As a histamine H3 receptor antagonist, it may have implications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Enzyme Binding Studies : Using X-ray fluorescence spectrometry, researchers have measured the binding selectivity of this compound against various receptors, demonstrating its potential as a selective drug candidate .

- Molecular Docking : Computational analyses have shown that modifications to the compound can significantly enhance its binding affinity to target enzymes like CYP51. For example, variations in the phenoxy group have been linked to improved inhibitory activity .

- Comparative Analysis : When compared with similar compounds such as benzylamine and 4-(phenoxymethyl)benzylamine, this compound exhibits unique biological properties due to the presence of both the phenoxymethyl and N-methyl groups .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-9-14(10-8-13)12-17-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWUOSOWNRPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640409 | |

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-90-1 | |

| Record name | N-Methyl-4-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.